molecular formula C26H28N4O2 B10771075 rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide

rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10771075
M. Wt: 428.5 g/mol
InChI Key: DJSWNINDPRRCLC-UHFFFAOYSA-N
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Description

rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of pyrazole with pyrimidine precursors under various conditions. One common method includes the reaction of 3-aminopyrazole with β-dicarbonyl compounds in the presence of a catalyst such as acetic acid or sulfuric acid . The reaction conditions often involve heating the mixture to reflux temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[5,1-c]triazines
  • Thieno[2,3-b]pyridines
  • 1,3,4-Thiadiazoles

Uniqueness

rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological and photophysical properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications .

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

7-methyl-N-(1-phenoxypropan-2-yl)-3-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C26H28N4O2/c1-17(2)20-10-12-21(13-11-20)24-15-28-30-19(4)23(14-27-25(24)30)26(31)29-18(3)16-32-22-8-6-5-7-9-22/h5-15,17-18H,16H2,1-4H3,(H,29,31)

InChI Key

DJSWNINDPRRCLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)C(C)C)C(=O)NC(C)COC4=CC=CC=C4

Origin of Product

United States

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